2-(2,6-Difluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-(2,6-Difluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms and thiazole rings in the structure often enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves the reaction of 2,6-difluoroaniline with thioamide and a carbonyl compound under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of fluorine atoms may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluorophenyl)-1,3-thiazolidin-4-one
- 3-(1,3-Thiazol-2-yl)-1,3-thiazolidin-4-one
- 2-(2,6-Dichlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Comparison
Compared to similar compounds, 2-(2,6-Difluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one may exhibit enhanced biological activity due to the presence of fluorine atoms, which can improve metabolic stability and binding affinity. The thiazole ring also contributes to its unique properties, making it a valuable compound for research and development.
Properties
CAS No. |
924648-06-6 |
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Molecular Formula |
C12H8F2N2OS2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H8F2N2OS2/c13-7-2-1-3-8(14)10(7)11-16(9(17)6-19-11)12-15-4-5-18-12/h1-5,11H,6H2 |
InChI Key |
SWEIRTAPHPEBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2F)F)C3=NC=CS3 |
Origin of Product |
United States |
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